2-[(E)-{[2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol
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Overview
Description
2-[(E)-{[2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol is a complex organic compound that features an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol typically involves a multi-step process. One common method includes the condensation of 2-hydroxy-1-naphthaldehyde with 3-nitroaniline . This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting Schiff base is then purified and characterized using techniques like nuclear magnetic resonance spectroscopy, infrared spectroscopy, and single-crystal X-ray diffraction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro-substituted phenolic derivatives, while reduction could produce amine-substituted derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol involves its interaction with specific molecular targets. The compound’s imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, potentially inhibiting their activity . This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A core structure found in many biologically active compounds.
3-nitrophenyl derivatives: Compounds with similar nitro-substituted phenyl groups.
Uniqueness
2-[(E)-{[2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol is unique due to its combination of an imidazo[1,2-a]pyridine core with a nitrophenyl group. This structural arrangement imparts specific chemical and biological properties that are not commonly found in other compounds .
Properties
Molecular Formula |
C20H14N4O3 |
---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
2-[(E)-[2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H14N4O3/c25-17-9-2-1-6-15(17)13-21-20-19(22-18-10-3-4-11-23(18)20)14-7-5-8-16(12-14)24(26)27/h1-13,25H/b21-13+ |
InChI Key |
IRAIIIMIMOCDDO-FYJGNVAPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/C2=C(N=C3N2C=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(N=C3N2C=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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